Azo Blue

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

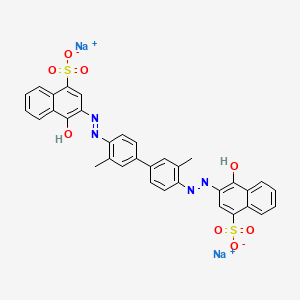

CAS No. |

6059-34-3 |

|---|---|

Molecular Formula |

C34H26N4NaO8S2 |

Molecular Weight |

705.7 g/mol |

IUPAC Name |

disodium;4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C34H26N4O8S2.Na/c1-19-15-21(11-13-27(19)35-37-29-17-31(47(41,42)43)23-7-3-5-9-25(23)33(29)39)22-12-14-28(20(2)16-22)36-38-30-18-32(48(44,45)46)24-8-4-6-10-26(24)34(30)40;/h3-18,39-40H,1-2H3,(H,41,42,43)(H,44,45,46); |

InChI Key |

ZIHYYAYDFXMFBP-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O.[Na+].[Na+] |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)O.[Na] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Azo Blue Dyes

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the chemical properties, synthesis, and analysis of Azo Blue dyes. Given that "this compound" encompasses a range of distinct chemical structures, this guide will focus on representative examples to illustrate the core characteristics of this class of dyes. We will delve into their physicochemical properties, spectroscopic data, and relevant biological interactions, supported by experimental methodologies and pathway visualizations.

Azo dyes are a major class of synthetic organic colorants characterized by the presence of one or more azo groups (—N=N—).[1][2][3] This chromophore, in conjunction with aromatic rings, is responsible for the vibrant colors exhibited by these compounds.[1][4] Blue azo dyes are achieved by extending the π-conjugated system, which shifts the absorption maximum to longer wavelengths in the visible spectrum (around 590-620 nm).[4]

Physicochemical and Spectral Properties

The properties of this compound dyes can vary significantly based on their specific molecular structure, including the nature of the aromatic rings and the presence of functional groups. Many are anionic due to the inclusion of sulfonate (SO₃⁻) groups, which enhance water solubility.[1]

Table 1: Physicochemical Properties of Representative this compound Dyes

| Property | Acid Blue 113 | Direct Blue 15 | This compound (Direct Violet 39) | Trypan Blue |

| CAS Number | 3351-05-1[5] | 2429-74-5[6] | 6059-34-3[7] | 72-57-1 |

| Molecular Formula | C₃₂H₂₁N₅Na₂O₆S₂[5] | C₃₄H₂₄N₆Na₄O₁₆S₄[6] | C₃₄H₂₄N₄Na₂O₈S₂[7] | C₃₄H₂₄N₆Na₄O₁₄S₄ |

| Molecular Weight | 681.65 g/mol [5] | 992.8 g/mol [6] | 726.69 g/mol [7] | 960.81 g/mol |

| Appearance | Dark blue powder[5] | Dark blue powder[6] | Black powder to crystal[7] | Dark blue to black powder |

| Melting Point | N/A | N/A | 298°C (lit.)[8] | >300°C[9] |

| Boiling Point | N/A | N/A | 160°C / 15mmHg (lit.)[8] | N/A |

| Water Solubility | 100 g/L at 20°C[5] | Excellent solubility[6] | Soluble | 10 mg/mL[9] |

Table 2: Spectral Properties of Representative this compound Dyes

| Dye | λmax (Maximum Absorption) | Solvent | Notes |

| Azo-Anthraquinone Dyes | 583 - 596 nm[10] | Water | A class of reactive blue dyes. |

| Direct Blue 1 | 618 nm[11] | Water | A direct dye for cellulose. |

| Black-B (Diazo dye) | 597 nm[12] | Water | A vinyl sulfone-based reactive dye. |

| Acid Blue 120 | 574 nm[13] | Water | A double azo dye used as a biological stain.[13] |

Experimental Protocols

2.1. General Synthesis of an Azo Dye

Azo dyes are typically synthesized via a two-step process: diazotization of a primary aromatic amine, followed by coupling with an electron-rich component like a phenol or another amine.[14][15]

Methodology:

-

Diazotization:

-

Dissolve the primary aromatic amine (e.g., sulfanilic acid) in an aqueous solution of sodium carbonate.

-

In a separate vessel, prepare a solution of sodium nitrite in water.

-

In a third vessel, place concentrated hydrochloric acid and cool the entire system in an ice bath to 0-5°C.[10]

-

Slowly add the amine solution to the cold acid, followed by the dropwise addition of the sodium nitrite solution, maintaining the low temperature to form the diazonium salt.[15] The reaction is complete when a test with starch-iodide paper turns blue.[15]

-

-

Azo Coupling:

-

Dissolve a coupling component (e.g., an H-acid derivative or a phenol) in an appropriate aqueous solution.[10] The pH must be controlled; coupling to phenols is typically done under alkaline conditions, while coupling to amines is done under slightly acidic conditions.[14][15]

-

Slowly add the previously prepared cold diazonium salt solution to the coupling component solution with constant stirring.[10][15]

-

Maintain the reaction at a low temperature (0-5°C) for several hours until the coupling is complete, which can be monitored by techniques like thin-layer chromatography (TLC).[10]

-

-

Isolation:

-

The dye product is precipitated from the solution, often by adding a salt like sodium chloride ("salting out").

-

The solid dye is collected by vacuum filtration, washed with a small amount of cold water, and dried.[15]

-

References

- 1. Azo dye - Wikipedia [en.wikipedia.org]

- 2. jchemrev.com [jchemrev.com]

- 3. Azo dye | Synthesis, Applications, Dyeing | Britannica [britannica.com]

- 4. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]

- 5. Cas 3351-05-1,ACID BLUE 113 | lookchem [lookchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Trypan blue - Wikipedia [en.wikipedia.org]

- 10. Dyeing Method and Properties of a Novel Blue Azo-Anthraquinone Reactive Dye on Cotton - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Direct Blue 1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. worldwidejournals.com [worldwidejournals.com]

- 13. benchchem.com [benchchem.com]

- 14. dyespigments.net [dyespigments.net]

- 15. fsw.cc [fsw.cc]

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Direct Blue 1 (Chicago Sky Blue 6B)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Direct Blue 1, also known as Chicago Sky Blue 6B, for laboratory applications. This disazo dye is a valuable tool in various research fields, including its use as a competitive inhibitor of vesicular glutamate transporters and for histological staining. This document details the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization.

Introduction

Direct Blue 1 (C.I. 24410) is a water-soluble anionic dye belonging to the disazo class of compounds. Its molecular structure, characterized by two azo groups (–N=N–) connecting substituted aromatic rings, is responsible for its intense blue color. The synthesis of Direct Blue 1 involves a two-step process: the tetrazotization of o-dianisidine to form a bis-diazonium salt, followed by an azo coupling reaction with two equivalents of 4-amino-5-hydroxynaphthalene-1,3-disulfonic acid (Chicago Acid).

Chemical Principles and Reaction Mechanism

The synthesis of Direct Blue 1 is a classic example of diazotization and azo coupling reactions.

2.1. Tetrazotization of o-Dianisidine

In the first step, the primary aromatic amine, o-dianisidine (3,3'-dimethoxybenzidine), is converted into a stable bis-diazonium salt. This reaction is carried out in a cold, acidic solution with sodium nitrite. The acid reacts with sodium nitrite to generate nitrous acid (HNO₂) in situ. The nitrous acid is then protonated and loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). Each of the two amino groups on the o-dianisidine molecule then acts as a nucleophile, attacking the nitrosonium ion. Subsequent proton transfers and elimination of water molecules result in the formation of the bis-diazonium salt. This reaction is highly temperature-sensitive and must be performed at low temperatures (0–5 °C) to prevent the decomposition of the unstable diazonium salt.

2.2. Azo Coupling Reaction

The resulting bis-diazonium salt is a weak electrophile and readily reacts with an electron-rich aromatic compound, the coupling component. In the synthesis of Direct Blue 1, the coupling component is Chicago Acid (4-amino-5-hydroxynaphthalene-1,3-disulfonic acid). The azo coupling is an electrophilic aromatic substitution reaction where the diazonium salt attacks the activated naphthalene ring of Chicago Acid. The reaction is typically carried out under alkaline conditions to deprotonate the hydroxyl group of Chicago Acid, increasing its nucleophilicity. The coupling occurs at the position ortho to the hydroxyl group. Since the bis-diazonium salt has two diazonium groups, it couples with two molecules of Chicago Acid to form the final disazo dye.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of Direct Blue 1. Please note that the yield is based on a similar synthesis and may vary depending on the specific experimental conditions and purity of reagents.

| Parameter | Value | Reference(s) |

| Starting Materials | ||

| o-Dianisidine | 1 mole equivalent | |

| Sodium Nitrite | 2 mole equivalents | |

| Hydrochloric Acid | Excess | |

| Chicago Acid | 2 mole equivalents | |

| Sodium Carbonate | Sufficient for alkaline pH | |

| Product | ||

| Molecular Formula | C₃₄H₂₄N₆Na₄O₁₆S₄ | |

| Molecular Weight | 992.80 g/mol | |

| Typical Purity (Commercial) | ~80% dye content | |

| Solubility in Water | 40 mg/mL | |

| Solubility in Ethanol | 0.6 mg/mL | |

| Absorption Maximum (λmax) in Water | 618 nm |

Experimental Protocols

This section provides a detailed protocol for the laboratory-scale synthesis of Direct Blue 1. The procedure is adapted from a reliable method for the synthesis of a structurally analogous dye.

4.1. Materials and Reagents

-

o-Dianisidine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Chicago Acid (4-amino-5-hydroxynaphthalene-1,3-disulfonic acid)

-

Sodium Carbonate (Na₂CO₃), anhydrous

-

Sodium Chloride (NaCl)

-

Decolorizing Carbon

-

Distilled Water

-

Ice

4.2. Experimental Workflow

4.3. Step-by-Step Synthesis Procedure

Part A: Tetrazotization of o-Dianisidine

-

In a 500 mL beaker, prepare a thin paste of o-dianisidine (0.1 mole) with 150 mL of water.

-

To this paste, add concentrated hydrochloric acid (0.23 mole) and warm gently if necessary to dissolve the amine.

-

Cool the solution to 10 °C with an ice bath and begin mechanical stirring.

-

Add an additional portion of concentrated hydrochloric acid (0.24 mole). This will cause the partial precipitation of o-dianisidine dihydrochloride.

-

While maintaining the temperature between 10-15 °C, rapidly add a solution of sodium nitrite (0.2 mole) in 40 mL of water. A slight excess of nitrous acid should be maintained, which can be checked with starch-iodide paper.

-

Continue stirring for 30 minutes, ensuring an excess of hydrochloric acid is present (test with Congo red paper).

-

After diazotization is complete, the excess nitrous acid can be destroyed by the careful addition of a small amount of urea until a negative test on starch-iodide paper is obtained.

Part B: Azo Coupling

-

In a separate 2 L beaker, create a paste of Chicago Acid (0.21 mole) with 500 mL of water.

-

Dissolve the Chicago Acid by adding a solution of sodium hydroxide (0.2 mole) in 30 mL of water. The resulting solution should be slightly acidic.

-

Cool the Chicago Acid solution to 18 °C by adding ice.

-

Just before the coupling, add anhydrous sodium carbonate (0.33 mole) to the Chicago Acid solution.

-

With vigorous mechanical agitation, rapidly add the cold bis-diazonium salt solution from Part

An In-depth Technical Guide to Azo Blue (Direct Violet 39)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo Blue, systematically known as Direct Violet 39, is a synthetic diazo dye with significant applications in various industrial and research settings. Characterized by its vibrant violet hue and strong affinity for cellulosic fibers, it has been traditionally used in the textile and paper industries. In the realm of biomedical research, this compound and related azo dyes are gaining attention for their potential biological activities and applications in cellular assays. This guide provides a comprehensive overview of the chemical properties, synthesis, and relevant technical data for this compound (CAS No. 6059-34-3).

Chemical and Physical Properties

This compound is a water-soluble anionic dye. Its chemical identity and key physical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Common Name | This compound, Direct Violet 39 | [1] |

| CAS Number | 6059-34-3 | [1] |

| Molecular Formula | C₃₄H₂₄N₄Na₂O₈S₂ | [1] |

| Molecular Weight | 726.69 g/mol | [1] |

| Appearance | Dark-colored powder | General Knowledge |

| Solubility | Soluble in water | [1] |

Molecular Structure:

The chemical structure of this compound features two azo groups (-N=N-) connecting biphenyl and naphthalene sulfonic acid moieties. This extended conjugated system is responsible for its characteristic color.

References

Spectroscopic Analysis of Azo Dyes in Various Solvents: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic analysis of azo dyes, focusing on the influence of different solvents on their absorption properties. The content is tailored for researchers, scientists, and professionals in drug development who are interested in understanding and applying solvatochromic principles to the study of azo compounds.

Introduction to Solvatochromism and Azo Dyes

Azo dyes are a prominent class of organic compounds characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. This extended π-electron system is responsible for their strong absorption in the visible region of the electromagnetic spectrum, leading to their vibrant colors.[1] The specific color of an azo dye is influenced by the molecular structure, including the nature of the aromatic rings and any substituents present.

The electronic absorption spectra of azo dyes are often sensitive to the polarity of their environment, a phenomenon known as solvatochromism.[2][3] This occurs because a change in solvent polarity can alter the energy difference between the ground and excited states of the dye molecule.[4] When the absorption maximum (λmax) shifts to a longer wavelength (red shift or bathochromic shift) with increasing solvent polarity, it is termed positive solvatochromism.[5] Conversely, a shift to a shorter wavelength (blue shift or hypsochromic shift) is known as negative solvatochromism.[5] The study of solvatochromism provides valuable insights into solute-solvent interactions, including hydrogen bonding and dipole-dipole interactions.[6]

Experimental Protocol for Spectroscopic Analysis

A standardized protocol is crucial for obtaining reproducible and comparable results in the spectroscopic analysis of azo dyes. The following methodology outlines the key steps for investigating the solvatochromic behavior of an azo dye.

Materials and Reagents

-

Azo dye of interest

-

A series of spectroscopic grade solvents with varying polarities (e.g., hexane, toluene, diethyl ether, chloroform, acetone, ethanol, methanol, dimethyl sulfoxide)[5][7]

-

Volumetric flasks

-

Pipettes

-

Quartz cuvettes (typically 1 cm path length)[8]

Instrumentation

-

A double-beam UV-Visible spectrophotometer is recommended for accurate measurements.[5]

Sample Preparation

-

Stock Solution Preparation: Prepare a stock solution of the azo dye in a suitable solvent in which it is readily soluble. The concentration should be in the range of 10⁻³ to 10⁻⁵ M.[9][10]

-

Working Solutions: From the stock solution, prepare working solutions of the dye in each of the selected solvents. The final concentration should be low enough to ensure that the absorbance values fall within the linear range of the spectrophotometer (typically below 1.2).[10]

Spectroscopic Measurement

-

Wavelength Scan: Record the absorption spectrum of the azo dye in each solvent over a relevant wavelength range, for instance, from 250 to 700 nm.[8]

-

Baseline Correction: Before each measurement, perform a baseline correction using the respective pure solvent as a blank.

-

Determination of λmax: Identify the wavelength of maximum absorption (λmax) for the dye in each solvent.

Data Presentation: Solvatochromic Effects on a Representative Azo Dye

The following table summarizes the absorption maxima (λmax) of a representative azo dye, 4-nitro-2-cyano-azo-benzene-meta-toluidine, in various solvents of differing polarity. This data illustrates the phenomenon of positive solvatochromism, where an increase in solvent polarity leads to a bathochromic shift.

| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax) (nm) |

| Toluene | 2.38 | 480 |

| Chloroform | 4.81 | 495 |

| Acetone | 20.7 | 500 |

| Ethanol | 24.5 | 505 |

| Methanol | 32.7 | 510 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 515 |

Note: The data presented here is synthesized from typical values reported for similar azo dyes in the literature for illustrative purposes.

Visualization of Experimental Workflow and Solvatochromism

The following diagrams, generated using the DOT language, provide a visual representation of the experimental workflow and the concept of solvatochromism.

Caption: Experimental workflow for spectroscopic analysis of an azo dye.

Caption: Energy level diagram illustrating positive solvatochromism.

Conclusion

The spectroscopic analysis of azo dyes in different solvents is a powerful technique for probing solute-solvent interactions and understanding the electronic properties of these important compounds. The observed solvatochromic shifts, whether bathochromic or hypsochromic, provide a wealth of information about the relative stabilization of the ground and excited states of the dye molecule by the surrounding solvent. A systematic experimental approach, coupled with clear data presentation and visualization, is essential for elucidating these relationships and advancing the application of azo dyes in various scientific and industrial fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OpenRiver - Research & Creative Achievement Day: An exploration of solvatochromism using anthranilic acid-based azo dyes [openriver.winona.edu]

- 4. researchgate.net [researchgate.net]

- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 9. repository.qu.edu.iq [repository.qu.edu.iq]

- 10. openaccess.iku.edu.tr [openaccess.iku.edu.tr]

Discovery and history of Azo Blue as a chemical compound.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

Azo Blue, chemically identified as C.I. Direct Violet 39 (C.I. 23680), represents a significant member of the vast family of azo dyes. These synthetic colorants, characterized by the presence of one or more azo groups (–N=N–), have played a pivotal role in the coloration of various materials for over a century. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and toxicological considerations of this compound. The information is curated to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter this class of compounds in their work, whether in historical context, as analytical reagents, or as scaffolds for further chemical exploration.

Discovery and Historical Context

The specific discovery of this compound (C.I. Direct Violet 39) is not precisely documented in available historical records. However, its emergence is intrinsically linked to the broader history of azo dyes, which began in the mid-19th century. The journey of synthetic dyes was ignited by William Henry Perkin's accidental synthesis of Mauveine in 1856. A pivotal moment for azo dyes came in 1858 when German chemist Peter Griess discovered the diazotization reaction, a chemical process that converts a primary aromatic amine into a diazonium salt. This discovery laid the fundamental groundwork for the synthesis of all azo dyes.

This compound belongs to the class of direct dyes, which were developed following the discovery of Congo Red by Paul Böttiger in 1884.[1] Direct dyes were revolutionary as they could dye cellulosic fibers like cotton directly without the need for a mordant.[1] this compound itself is a disazo dye derived from 3,3'-dimethylbenzidine, placing it within the family of benzidine-based dyes.[2] The use of benzidine and its derivatives as key intermediates led to the production of a wide range of direct dyes with good substantivity for cotton.[3]

The timeline below illustrates the key historical developments leading to the era of benzidine-based azo dyes like this compound.

Figure 1: Historical development of azo dyes.

Chemical and Physical Properties

This compound is a complex organic molecule with the following core properties:

| Property | Value |

| Chemical Name | Disodium 4-amino-5-hydroxy-3-[[4'-[(4-hydroxy-2-sulfophenyl)azo][1,1'-biphenyl]-4-yl]azo]-2,7-naphthalenedisulfonate |

| Synonyms | C.I. Direct Violet 39, C.I. 23680 |

| Molecular Formula | C₃₄H₂₄N₄Na₂O₈S₂ |

| Molecular Weight | 726.69 g/mol |

| CAS Number | 6059-34-3 |

| Appearance | Red-light purple powder |

| Solubility | Soluble in water (forms a purple solution). In concentrated sulfuric acid, it appears blue, and upon dilution, a purple precipitate forms. Addition of hydrochloric acid to an aqueous solution results in a purple precipitate, while sodium hydroxide addition leads to a red product.[2] |

Spectroscopic Data

Synthesis of this compound

The synthesis of this compound (C.I. Direct Violet 39) follows the classical two-step process for azo dye production: diazotization followed by azo coupling.

Synthesis Workflow

The manufacturing process involves the tetrazotization (double diazotization) of 3,3'-dimethylbenzidine, which then acts as a bis-diazonium salt. This reactive intermediate is then coupled with two equivalents of a coupling agent, in this case, 4-Hydroxynaphthalene-1-sulfonic acid (also known as Nevile-Winther acid).[2]

Figure 2: General synthesis workflow for this compound.

Experimental Protocol: General Procedure for Azo Dye Synthesis

Materials:

-

3,3'-Dimethylbenzidine

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

4-Hydroxynaphthalene-1-sulfonic acid

-

Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

-

Ice

-

Water

-

Starch-iodide paper

Protocol:

-

Tetrazotization of 3,3'-Dimethylbenzidine:

-

A suspension of 3,3'-dimethylbenzidine in water and concentrated hydrochloric acid is prepared in a beaker and cooled to 0-5 °C in an ice bath with constant stirring.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the suspension. The temperature must be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt.

-

The reaction is monitored for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). The reaction is complete when a slight excess of nitrous acid is maintained for about 15-20 minutes. The resulting solution contains the tetrazotized 3,3'-dimethylbenzidine.

-

-

Preparation of the Coupling Component Solution:

-

4-Hydroxynaphthalene-1-sulfonic acid (2 molar equivalents) is dissolved in an aqueous solution of sodium carbonate or sodium hydroxide to form the corresponding phenoxide salt, which is more reactive towards electrophilic attack. This solution is also cooled to 0-5 °C.

-

-

Azo Coupling:

-

The cold solution of the tetrazotized 3,3'-dimethylbenzidine is slowly added to the cold, stirred solution of the coupling component.

-

The pH of the reaction mixture is maintained in the alkaline range (typically pH 8-10) by the addition of sodium carbonate or sodium hydroxide solution as needed. This condition is optimal for the coupling with phenols.

-

The coupling reaction is usually rapid and is indicated by the formation of a deeply colored precipitate of this compound.

-

The mixture is stirred for a few hours at low temperature to ensure the completion of the reaction.

-

-

Isolation and Purification:

-

The precipitated dye is collected by filtration.

-

The crude dye is washed with a cold brine solution (NaCl solution) to remove impurities.

-

The product can be further purified by recrystallization from a suitable solvent, although large-scale industrial dyes are often used with minimal purification.

-

Characterization: The synthesized dye would then be characterized using various analytical techniques:

-

UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) in a suitable solvent.

-

FTIR Spectroscopy: To identify characteristic functional groups, such as the N=N stretch of the azo group, O-H, S=O, and aromatic C-H bonds.

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

Toxicological Profile and Relevance to Drug Development

The toxicological profile of this compound is of significant interest, particularly due to its structural classification as a 3,3'-dimethylbenzidine-based dye.

Metabolism and Carcinogenicity of Benzidine-Based Dyes

Benzidine and some of its derivatives, including 3,3'-dimethylbenzidine, are recognized as known or reasonably anticipated human carcinogens.[4][5] The primary concern with azo dyes derived from these compounds is their potential to undergo metabolic cleavage of the azo bond to release the free aromatic amine. This reductive cleavage can be carried out by azoreductase enzymes present in the liver and, significantly, by the gut microbiota.[6][7]

Figure 3: Metabolic activation of benzidine-based azo dyes.

While no specific toxicological studies on C.I. Direct Violet 39 were found, the general concern for this class of dyes is well-established. The metabolism to 3,3'-dimethylbenzidine is a generalized phenomenon observed in various animal species.[5]

Implications for Drug Development

For drug development professionals, understanding the potential liabilities of certain chemical scaffolds is crucial. While this compound itself is not a therapeutic agent, the azo motif and the biphenyl diamine substructure can be found in various chemical libraries.

-

Prodrug Design: The reductive cleavage of the azo bond has been explored in a targeted drug delivery context, particularly for colon-specific delivery. An azo-containing prodrug can pass through the upper gastrointestinal tract intact and be cleaved by the azoreductases of the colonic microflora to release the active drug. However, the nature of the released aromatic amines is a critical safety consideration.

-

Screening and Lead Optimization: When screening compound libraries that may contain azo dyes or related structures, it is important to be aware of the potential for metabolic activation to toxic species. Hits containing a benzidine or related diamine backbone should be flagged for early toxicological assessment.

-

Signaling Pathways: Currently, there is no direct evidence linking this compound to the modulation of specific signaling pathways relevant to drug development. Some studies have shown that certain azo dyes can inhibit enzymes, such as chorismate synthase, which is a target in the shikimate pathway of microorganisms and plants.[8][9] However, these findings are not specific to this compound and represent a broad potential for biological activity among the diverse chemical space of azo dyes. Further research would be needed to investigate any specific interactions of this compound with biological targets.

Conclusion

This compound (C.I. Direct Violet 39) is a disazo dye with a history rooted in the expansion of synthetic colorants in the late 19th and early 20th centuries. Its synthesis is a classic example of diazotization and azo coupling reactions. While it has served its purpose as a direct dye for cellulosic materials, its chemical nature as a 3,3'-dimethylbenzidine-based dye raises significant toxicological concerns due to the potential for metabolic release of a carcinogenic aromatic amine. For researchers and drug development professionals, this compound serves as an important case study in the structure-toxicity relationships of organic molecules and highlights the need for careful toxicological evaluation of compounds containing such substructures. The lack of detailed, publicly available quantitative spectral and toxicological data for this specific compound underscores the need for further experimental investigation to fully characterize its properties and potential risks.

References

- 1. mdpi.com [mdpi.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. researchgate.net [researchgate.net]

- 4. 3,3′-Dimethylbenzidine and Dyes Metabolized to 3,3′-Dimethylbenzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. academic.oup.com [academic.oup.com]

- 8. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Azo Blue in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of Azo Blue, a term often used to describe a class of synthetic blue azo dyes. Due to the broadness of the term, this document addresses the general characteristics of these dyes and provides specific data for identified compounds like Acid Blue 93 and Reactive Blue 222 where available in the literature. This guide is intended to be a resource for professionals working in research, analytical chemistry, and formulation development.

Physicochemical Properties of this compound Dyes

Azo dyes are characterized by the presence of one or more azo groups (–N=N–) which form the chromophore.[1] They are the largest and most versatile class of synthetic dyes, widely used in textiles, paper, plastics, and research.[2][3] The term "this compound" can refer to various distinct chemical structures, each with unique properties. The stability and solubility of these dyes are heavily influenced by the specific functional groups attached to the aromatic rings. For instance, the presence of sulfonic acid groups significantly increases water solubility.

Table 1: Examples of Dyes Referred to as "this compound"

| Common Name/Identifier | CAS Number | Molecular Formula | Key Characteristics |

| This compound | 6059-34-3 | C₃₄H₂₄N₄Na₂O₈S₂ | Also known as Direct Violet 39; appears as a black powder.[3] |

| Acid Blue 93 | Not specified | Not specified | Water solubility reported as 70 g/L.[4] |

| Acid Blue 113 | 3351-05-1 | C₃₂H₂₁N₅Na₂O₆S₂ | A di-azo dye used for wool, silk, and polyamide fibre.[5] |

| This compound 5 | Not specified | Not specified | Used in studies on enzymatic degradation.[6] |

| Reactive Blue 222 | Not specified | Not specified | A diazo dye studied for microbial degradation.[2] |

Solubility in Aqueous Solutions

Azo dyes, particularly those used in textile applications, are designed to have high water solubility to facilitate the dyeing process.[1][7] This solubility is typically conferred by the presence of sulfonate (–SO₃⁻) or other polar functional groups.

Quantitative Solubility Data

While the class is known for water solubility, precise quantitative data is often specific to the individual dye and the solution conditions.

Table 2: Reported Aqueous Solubility of Specific this compound Dyes

| Dye Name | Solubility | Temperature | pH | Source |

| Acid Blue 93 | 70 g/L | Not Specified | Not Specified | [4] |

Factors Influencing Solubility

-

pH: The ionization state of acidic or basic functional groups on the dye molecule can change with pH, affecting its interaction with water and thus its solubility.

-

Temperature: Solubility of most solid dyes in water increases with temperature, although the extent of this effect varies.

-

Ionic Strength: The presence of salts in the solution can either increase or decrease solubility depending on the specific salt and dye (salting-in or salting-out effects).

-

Co-solvents: The addition of organic solvents can modify the polarity of the aqueous medium, thereby altering the solubility of the dye.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines a standard method for determining the equilibrium solubility of an this compound dye in an aqueous buffer.

-

Preparation of Saturated Solution: Add an excess amount of the this compound powder to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, conical flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess undissolved solid.

-

Sample Dilution: Carefully withdraw a precise volume of the clear supernatant and dilute it gravimetrically or volumetrically with the same buffer to bring the concentration into the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry at the dye's λmax or High-Performance Liquid Chromatography (HPLC).[7][8]

-

Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility, by multiplying the measured concentration by the dilution factor.

Stability in Aqueous Solutions

Azo dyes are generally stable compounds, designed to resist fading from light and washing.[6] However, their stability can be compromised under specific chemical, photochemical, and biological conditions. The primary point of instability is the azo bond, which can be cleaved to form aromatic amines, some of which are potentially carcinogenic.[9][10]

Factors Influencing Stability

-

pH: While many azo dyes are stable over a wide pH range, extreme pH values can promote hydrolytic degradation.[11] Studies on the biodegradation of an this compound dye by Streptomyces DJP15 showed that degradation was lower in acidic pH (6.0-6.5) and highest at a neutral to slightly alkaline pH of 7.0-7.5.[2][12]

-

Temperature: Higher temperatures generally accelerate the rate of degradation. The optimal temperature for the biodegradation of an this compound dye by Streptomyces DJP15 was found to be 35°C, with degradation rates decreasing at higher temperatures (up to 45°C).[2][12]

-

Light: Photodegradation can occur upon exposure to UV or visible light, leading to the cleavage of the azo bond and loss of color.

-

Enzymatic/Microbial Action: This is a major pathway for the degradation of azo dyes in the environment and in biological systems. Microorganisms produce enzymes like azoreductases, laccases, and peroxidases that can efficiently break the –N=N– bond.[9][13]

Table 3: Effect of pH and Temperature on the Biodegradation of this compound by Streptomyces DJP15

| Parameter | Condition | Degradation (%) after 48h | Source |

| pH | 6.0 | 57.36 | [2] |

| 7.0 | 76.31 | [12] | |

| 7.5 | 72.10 | [2] | |

| 8.0 | 67.89 | [2] | |

| Temperature | 25°C | 57.89 | [2] |

| 30°C | 74.21 | [2] | |

| 35°C | 79.47 | [2] | |

| 40°C | 68.94 | [2] |

Degradation Pathways

The primary mechanism of this compound degradation, particularly through biological means, involves the reductive cleavage of the azo bond. This is often followed by further enzymatic modifications.

-

Reductive Cleavage: Enzymes such as azoreductases catalyze the breaking of the –N=N– bond, consuming reducing equivalents like NAD(P)H. This reaction is often more efficient under anaerobic or low-oxygen conditions and results in the formation of two aromatic amines.[5][9]

-

Oxidative Cleavage: Enzymes like laccases and peroxidases can initiate degradation through an oxidative mechanism, which may involve asymmetric cleavage of the molecule.[9]

-

Secondary Reactions: The resulting aromatic amines can be further broken down through processes like deamination, desulfonation, and ring cleavage, ultimately leading to simpler, less toxic molecules such as phenol, benzene, and dicarboxylic acids.[5][9]

Caption: Generalized pathway for the enzymatic breakdown of this compound dyes.

Experimental Protocol: Aqueous Stability Assessment

This workflow describes a typical experiment to assess the stability of an this compound dye under various stress conditions (e.g., pH, temperature, light).

-

Prepare Stock Solution: Dissolve a known amount of this compound in a suitable solvent (e.g., water or DMSO) to create a concentrated stock solution.

-

Prepare Test Samples: Dilute the stock solution into a series of aqueous buffers to achieve the final target concentration. Prepare separate samples for each stress condition (e.g., pH 4, 7, 9; temperature 25°C, 40°C, 60°C). Include control samples stored under non-stress conditions (e.g., 4°C in the dark).

-

Apply Stress:

-

pH Stability: Incubate samples at different pH values at a constant temperature.

-

Thermal Stability: Incubate samples at a constant pH in temperature-controlled chambers.

-

Photostability: Expose samples to a controlled light source (e.g., Xenon lamp with defined lux and UV output) alongside dark controls wrapped in foil.

-

-

Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

-

Sample Analysis: Immediately analyze the samples to determine the remaining concentration of the parent this compound dye. A stability-indicating HPLC method capable of separating the parent dye from its degradation products is preferred.[14][15] UV-Vis spectrophotometry can be used to measure overall color loss.

-

Data Analysis: Plot the percentage of the remaining this compound dye against time for each condition. From this data, degradation kinetics (e.g., zero-order, first-order) and degradation rates can be determined.

Caption: Workflow for conducting a forced degradation study of this compound.

Conclusion

This compound dyes are a class of compounds generally characterized by high water solubility, attributed to polar functional groups like sulfonates. Their stability in aqueous solutions is robust under standard conditions but can be compromised by extremes of pH, temperature, light exposure, and particularly by microbial or enzymatic action. The primary degradation pathway involves the cleavage of the characteristic azo bond, leading to the formation of aromatic amines. A thorough understanding of these properties, using systematic experimental workflows and modern analytical techniques, is critical for their effective and safe application in industrial, research, and pharmaceutical contexts.

References

- 1. Bioremediation of Azo-dyes by indicator fungi – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. microbiologyjournal.org [microbiologyjournal.org]

- 3. chemimpex.com [chemimpex.com]

- 4. revmaterialeplastice.ro [revmaterialeplastice.ro]

- 5. Decolorization and biodegradation of textile di-azo dye Acid Blue 113 by Pseudomonas stutzeri AK6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scialert.net [scialert.net]

- 7. journals.uol.edu.pk [journals.uol.edu.pk]

- 8. Analyses of two azo dyes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. storage.imrpress.com [storage.imrpress.com]

- 10. agilent.com [agilent.com]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Blue Azo Dyes with Biological Molecules

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Azo Blue" is a general descriptor and also refers to a specific chemical (CAS 6059-34-3), for which detailed mechanistic data in biological systems is scarce.[1][2] This guide therefore focuses on well-characterized blue azo dyes—namely Evans Blue , Trypan Blue , and Direct Blue 1 —as illustrative examples of the diverse ways these molecules interact with biological systems.

Core Mechanisms of Interaction

Blue azo dyes interact with biological molecules through a variety of mechanisms, ranging from high-affinity non-covalent binding to the modulation of specific cell signaling pathways. The nature of this interaction is largely dictated by the dye's molecular structure, including the number and position of sulfonic acid groups, aromatic rings, and other functional moieties.

High-Affinity Protein Binding: The Case of Evans Blue

Evans Blue (also known as T-1824 or Direct Blue 53) is renowned for its strong, non-covalent binding to serum albumin, the most abundant protein in blood plasma.[3][4][5] This interaction is central to its application in biomedical research.

-

Molecular Basis of Interaction: The binding mechanism is primarily driven by the electrostatic interaction between the multiple sulfonic acid groups (–SO₃H) on the Evans Blue molecule and positively charged amino groups on the surface of albumin.[3] This strong association effectively makes Evans Blue a high-molecular-weight tracer (≈69 kDa) within the bloodstream, preventing its rapid excretion.[3]

-

Pharmacological Significance: Due to its high affinity for albumin, Evans Blue is extensively used to assess vascular permeability and the integrity of the blood-brain barrier (BBB).[4][5] In a healthy state, the albumin-dye complex cannot cross the BBB. However, in pathological conditions where the barrier is compromised, the blue dye enters the central nervous system, providing a clear visual and quantitative marker of leakage.[4]

Membrane Permeability and Vital Staining: Trypan Blue

Trypan Blue operates on a fundamentally different principle: exclusion by intact cell membranes. This property makes it an invaluable tool for assessing cell viability.

-

Mechanism of Exclusion/Inclusion: Trypan Blue is a relatively large, polar molecule that cannot passively cross the intact lipid bilayer of a healthy, viable cell.[6][7] Conversely, cells with compromised membrane integrity—a hallmark of necrosis or late-stage apoptosis—lose their selective permeability, allowing the dye to enter the cytoplasm.[6][7][8] Once inside, Trypan Blue binds to intracellular proteins, staining the non-viable cells a distinct blue.[6][8]

-

Limitations: It is important to note that Trypan Blue staining does not definitively distinguish between necrotic and apoptotic cell death.[8] Furthermore, pore-forming toxins can allow the dye to enter cells that may otherwise be metabolically active, indicating that blue coloration signifies increased membrane permeability rather than cell death in all contexts.[9]

Enzyme and Receptor Inhibition: Evans Blue and Direct Blue 1

Certain blue azo dyes can act as inhibitors or modulators of specific protein targets, demonstrating a more drug-like interaction.

-

Evans Blue: Beyond its binding to albumin, Evans Blue is pharmacologically active. It functions as a negative allosteric modulator of AMPA and kainate receptors and is a known inhibitor of vesicular glutamate transporters (VGLUTs).[4] It also interacts with P2 purinoreceptors.[4][10]

-

Direct Blue 1: Also known as Chicago Sky Blue 6B, this dye is a potent and competitive inhibitor of VGLUTs.[11][12] It has also been shown to inhibit the aggregation of α-synuclein, a key protein in Parkinson's disease, and to block RANKL-induced osteoclast formation by modulating specific signaling pathways.[11]

Quantitative Data on Molecular Interactions

The following tables summarize key quantitative data derived from studies on the interaction of Evans Blue and Trypan Blue with proteins.

Table 1: Interaction of Evans Blue with Proteins

| Parameter | Value | Biological Molecule | Species | Reference |

|---|---|---|---|---|

| Protein Binding Affinity | ~70% | Serum Albumin | Not Specified | [3] |

| Binding Stoichiometry | 8-14 moles dye per mole protein | Serum Albumin | Human, Dog | [3] |

| IC₅₀ (Vesicular Glutamate Uptake) | 87 nM | VGLUTs | Not Specified |[13] |

Table 2: Adsorption of Trypan Blue to Various Proteins

| Protein | Adsorption Ratio (Dye:Protein) | Adsorption Constant (K) | Reference |

|---|---|---|---|

| Bovine Serum Albumin (BSA) | 14.8 | 7.17 x 10⁵ | [14] |

| Ovalbumin (OVA) | 8.4 | 4.88 x 10⁶ | [14] |

| Hemoglobin (Hb) | 2.8 | 4.85 x 10⁶ | [14] |

| Human γ-Globulin (γ-G) | 27.6 | 2.99 x 10⁶ |[14] |

Modulation of Cellular Signaling Pathways

Blue azo dyes can interfere with intracellular signaling cascades, leading to specific cellular responses.

Inhibition of the P2X4R/p38 Pathway by Evans Blue

In the context of ischemic stroke, Evans Blue has demonstrated neuroprotective effects. Studies have shown that it can inhibit the P2X4 purinoreceptor 4 (P2X4R), an ATP-gated cation channel.[10] This inhibition prevents the activation of the downstream signaling molecule p38, a key component of stress-activated protein kinase pathways, ultimately protecting neurons from hypoxic death.[10] Molecular docking analyses suggest that Evans Blue may interact directly with the ATP binding site of the P2X4R.[10]

Caption: Evans Blue inhibits the P2X4R/p38 signaling pathway.

Inhibition of NF-κB Signaling by Direct Blue 1

Direct Blue 1 has been shown to suppress inflammation-induced bone destruction. It achieves this by inhibiting the receptor activator of nuclear factor kappa-B ligand (RANKL)-induced activation of the NF-κB signaling pathway.[11] This inhibition prevents the expression of key osteoclastogenic genes like c-Fos and NFATc1, thereby reducing the formation of bone-resorbing osteoclasts.[11]

Caption: Direct Blue 1 inhibits RANKL-induced NF-κB signaling.

Key Experimental Protocols

Detailed methodologies are crucial for the reproducible study of dye-molecule interactions.

Trypan Blue Exclusion Assay for Cell Viability

This assay is a common method to quantify the number of viable cells in a population.

Principle: Live cells with intact membranes exclude the Trypan Blue dye, while dead cells with compromised membranes take it up and appear blue.[8]

Materials:

-

Cell suspension in a protein-free medium (e.g., PBS or serum-free media).[8]

-

0.4% Trypan Blue solution.[8]

-

Hemocytometer or automated cell counter.

-

Microscope.

Protocol:

-

Prepare a single-cell suspension of the population to be tested. If cells are in serum-containing media, centrifuge the suspension (100 x g for 5 minutes) and resuspend the pellet in a protein-free solution like PBS, as serum proteins can bind the dye and interfere with the results.[8]

-

Mix one part 0.4% Trypan Blue solution with one part of the cell suspension. For example, combine 20 µL of dye with 20 µL of cell suspension.

-

Allow the mixture to incubate at room temperature for 3-5 minutes. Longer incubation times can be toxic to viable cells and lead to an underestimation of viability.[8][15]

-

Load 10 µL of the mixture into a hemocytometer.

-

Using a microscope, count the number of live (clear, unstained) cells and dead (blue, stained) cells within the grid of the hemocytometer.

-

Calculate the percentage of viable cells using the formula:

-

% Viability = (Number of viable cells / Total number of cells) x 100

-

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Evans Blue Dye: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evans blue (dye) - Wikipedia [en.wikipedia.org]

- 5. evans blue dye: Topics by Science.gov [science.gov]

- 6. What is the mechanism of Trypan blue? [synapse.patsnap.com]

- 7. What is Trypan blue used for? [synapse.patsnap.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Trypan Blue Dye Enters Viable Cells Incubated with the Pore-Forming Toxin HlyII of Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evans Blue Might Produce Pathologically Activated Neuroprotective Effects via the Inhibition of the P2X4R/p38 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Direct Blue 1 | GluR | TargetMol [targetmol.com]

- 13. raybiotech.com [raybiotech.com]

- 14. researchgate.net [researchgate.net]

- 15. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]

A Technical Guide to Azo Blue Derivatives: Synthesis, Biological Activity, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo compounds, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most versatile class of synthetic colorants. While their primary applications have historically been in the textile, food, and cosmetics industries, there is a growing body of research exploring their potential as potent therapeutic agents.[1][2][3] The term "Azo Blue" does not refer to a single chemical entity but rather encompasses a broad range of azo dyes that exhibit a blue color. These compounds and their derivatives are gaining significant attention in medicinal chemistry and drug development due to their diverse and tunable pharmacological activities.

The incorporation of various heterocyclic scaffolds—such as pyrazole, thiazole, and benzothiazole—into the azo dye structure has been shown to significantly enhance their bioactive properties.[4] Researchers have successfully developed azo derivatives with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties.[4][5][6] This technical guide provides an in-depth overview of the synthesis, research applications, and experimental evaluation of this compound derivatives, serving as a resource for professionals in the field of drug discovery.

General Synthesis of this compound Derivatives

The synthesis of azo compounds is a well-established chemical process that typically involves two primary steps: diazotization and azo coupling.[7][8] This straightforward and efficient approach allows for the creation of a wide array of derivatives by varying the starting aromatic amine and the coupling agent.[6][9]

-

Diazotization : An aromatic primary amine is treated with a source of nitrous acid (typically sodium nitrite in an acidic medium like hydrochloric or sulfuric acid) at low temperatures (0–5 °C). This reaction converts the amino group into a highly reactive diazonium salt.[4][7]

-

Azo Coupling : The diazonium salt, which acts as an electrophile, is then reacted with a nucleophilic coupling component. This component is typically an electron-rich aromatic compound such as a phenol, aniline, or a heterocyclic compound.[8][10] The selection of the coupling agent is critical as it largely determines the final color and biological properties of the resulting azo derivative.

The general workflow for this synthetic process is illustrated below.

Research Applications and Biological Activities

The structural versatility of azo derivatives allows for fine-tuning of their pharmacological profiles, making them promising candidates for various therapeutic applications.

Antimicrobial and Antifungal Activity

Many heterocyclic azo derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[5] For instance, certain azo dyes incorporating thiazole and benzothiazole moieties exhibit potent antibacterial and antifungal properties.[4] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cellular processes.[11]

Anticancer Activity

Azo compounds have emerged as a significant area of interest in oncology research.[1] Derivatives have been developed that show cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7).[9] Some azo derivatives are being investigated for their potential to inhibit key signaling molecules like the epidermal growth factor receptor (EGFR) in bladder cancer.[12] Their mode of action can involve DNA binding and cleavage, or inhibition of critical enzymes like reverse transcriptase.[5][9]

Antitubercular Activity

Tuberculosis remains a major global health challenge, and novel therapeutics are urgently needed. Specific coumarin-based azo derivatives have shown excellent sensitivity against Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values comparable to standard drugs.[4]

Other Therapeutic Applications

The research applications of azo derivatives extend to various other fields:

-

Anti-inflammatory Agents : Certain compounds have displayed anti-inflammatory properties.[4]

-

Vesicular Glutamate Transporters (VGLUT) Inhibitors : Azo dyes like Trypan Blue have been studied for their ability to inhibit VGLUTs, which could have applications in neurological disorders.[6]

-

Biosensors : The distinct colorimetric changes of some azo dyes in response to specific analytes, such as hydrazine, allow for their use in developing fluorogenic probes and chemical sensors.[13]

-

Prodrugs : The azo bond can be cleaved by azoreductase enzymes present in the gut microbiome.[14] This property is exploited in drugs like Sulfasalazine, where the azo bond masks the active drug until it reaches the colon, allowing for targeted drug delivery.

Quantitative Data Summary

The following tables summarize key quantitative data from recent studies on this compound derivatives, highlighting their potency in various biological assays.

Table 1: Antitubercular Activity of Benzothiazole Azo Derivatives

| Compound | Target Organism | Assay | Potency (MIC) | Reference |

|---|---|---|---|---|

| 3-(6-chloro-benzothiazol-2-ylazo)-4-hydroxy-chromen-2-one | Mycobacterium tuberculosis (H37 RV strain) | Microplate Alamar Blue Assay | 1.6 µg/mL | [4] |

| 4-hydroxy-3-(6-nitro-benzothiazol-2-ylazo)-chromen-2-one | Mycobacterium tuberculosis (H37 RV strain) | Microplate Alamar Blue Assay | 1.6 µg/mL |[4] |

Table 2: Anticancer Activity of a Sulfamethoxazole-Based Azo Dye

| Compound | Cell Line | Assay | Potency (IC₅₀) | Reference |

|---|

| Compound A1 (specific structure in source) | MCF-7 (Breast Cancer) | In vitro cytotoxicity | 11.07 µg/mL |[9] |

Table 3: Performance of Azo-Based Fluorescent Hydrazine Sensors

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| SF-Azo Array | Limit of Detection (LOD) | 2.33 µM | [13] |

| SF-Azo 01 | Fluorogenic Turn-On Ratio | up to 878-fold |[13] |

Metabolic Pathways of Azo Dyes

The metabolism of azo dyes in biological systems is a critical aspect of both their therapeutic action and their toxicological profile. In mammals, ingested azo compounds are often metabolized by azoreductase enzymes produced by bacteria in the gut, which reductively cleave the azo bond.[14] This process breaks the dye down into its constituent aromatic amines.[14]

A study on the biodegradation of Acid Blue 113 by Sphingomonas melonis identified key enzymes and pathways involved in its degradation. The process involves the breakdown of the azo bond, followed by the degradation of the resulting aromatic compounds through pathways like the benzoate and naphthalene degradation pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of this compound derivatives.

Protocol 1: General Synthesis of a Heterocyclic Azo Derivative

Objective: To synthesize an azo dye via diazotization and coupling.

Materials:

-

Aromatic primary amine (e.g., 2-amino-6-chlorobenzothiazole)

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Coupling agent (e.g., 4-hydroxycoumarin)

-

Sodium hydroxide (NaOH)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beakers, flasks, and filtration apparatus

Methodology:

-

Diazotization: a. Dissolve the aromatic amine (1 mmol) in a mixture of concentrated HCl and water in a beaker. b. Cool the solution to 0-5 °C in an ice-salt bath with constant stirring. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (1 mmol) dropwise to the amine solution. Maintain the temperature below 5 °C. d. Stir the mixture for 30 minutes at this temperature. The formation of the diazonium salt is often indicated by a color change.

-

Preparation of Coupling Agent Solution: a. In a separate beaker, dissolve the coupling agent (1 mmol) in an aqueous solution of sodium hydroxide. b. Cool this solution to 0-5 °C in an ice bath.

-

Azo Coupling: a. Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring. b. Maintain the temperature at 0-5 °C and a basic pH. A colored precipitate should form immediately. c. Continue stirring the reaction mixture in the ice bath for 2-3 hours to ensure complete reaction.

-

Isolation and Purification: a. Isolate the crude solid product by vacuum filtration. b. Wash the solid with cold distilled water to remove excess acid and salts. c. Recrystallize the product from a suitable solvent (e.g., ethanol or DMF) to obtain the purified azo dye. d. Dry the final product in a vacuum oven. Characterize using techniques like FTIR, ¹H NMR, and Mass Spectrometry.[5]

Protocol 2: In Vitro Antitubercular Screening (Microplate Alamar Blue Assay - MABA)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth with ADC supplement

-

Sterile 96-well microplates

-

Test compounds (Azo derivatives)

-

Standard drugs (e.g., Isoniazid)

-

Alamar Blue reagent

-

Tween 80

Methodology:

-

Inoculum Preparation: Grow M. tuberculosis in 7H9 broth until it reaches a McFarland standard of 1.0. Dilute the culture 1:20 in fresh broth.

-

Plate Setup: a. Add 100 µL of sterile deionized water to the outer perimeter wells of the 96-well plate to prevent evaporation. b. Add 100 µL of 7H9 broth to the remaining wells. c. Add 100 µL of the test compound solution (in broth) to the first well of a row and perform a 2-fold serial dilution across the plate. d. Set up wells for positive control (bacteria, no drug) and negative control (broth only).

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to all test and positive control wells.

-

Incubation: Seal the plate with paraffin and incubate at 37 °C for 5-7 days.

-

Reading Results: a. After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well. b. Re-incubate the plate for 24 hours. c. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Drug Discovery and Evaluation Logic

The development of this compound derivatives as therapeutic agents follows a logical progression from initial design and synthesis to rigorous biological testing and optimization.

Conclusion

This compound derivatives represent a highly promising and versatile class of compounds for drug discovery and development. Their straightforward synthesis allows for the creation of large, diverse chemical libraries.[4] The demonstrated efficacy of these compounds against critical diseases, including cancer and tuberculosis, underscores their therapeutic potential.[4][9] Future research should focus on elucidating structure-activity relationships to optimize potency and selectivity, investigating detailed mechanisms of action, and evaluating the in vivo efficacy and safety of lead compounds. The continued exploration of heterocyclic azo chemistry is poised to deliver a new generation of valuable therapeutic agents.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rational synthesis, biological screening of azo derivatives of chloro-phenylcarbonyl diazenyl hydroxy dipyrimidines/thioxotetrahydropyrimidines and their metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijorarjournal.com [ijorarjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. wjpls.org [wjpls.org]

- 12. Azo derivatives: Significance and symbolism [wisdomlib.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Quantum Yield and Fluorescence Properties of Azo Blue

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The term "Azo Blue" refers to a class of synthetic azo dyes characterized by their blue color, arising from the presence of one or more azo (-N=N-) chromophores connecting aromatic rings. While renowned for their use as potent colorants in various industrial and biomedical applications, the fluorescence properties of many azo dyes are often weak due to efficient non-radiative decay pathways. This technical guide provides a comprehensive overview of the quantum yield and fluorescence characteristics of a representative this compound dye, Evans Blue (also known as C.I. Direct Blue 53) . Due to the limited specific photophysical data for a single compound named "this compound," this guide focuses on Evans Blue as a well-characterized example to illustrate the core principles and methodologies relevant to this class of dyes.

This document details the quantitative photophysical parameters of Evans Blue, outlines the experimental protocols for their measurement, and provides visual workflows to aid in the experimental design and data interpretation.

Photophysical Properties of Evans Blue

Evans Blue is a bis-azo dye that exhibits weak intrinsic fluorescence in aqueous solutions. However, its fluorescence is significantly enhanced upon binding to proteins, particularly serum albumin. This property is exploited in various biomedical assays, such as the determination of plasma volume and the assessment of vascular permeability.[1][2]

Quantitative Data Summary

The key photophysical properties of Evans Blue are summarized in the table below. It is important to note that these values can be influenced by environmental factors such as solvent polarity, pH, and binding to macromolecules.

| Parameter | Value | Conditions |

| Absorption Maximum (λ_abs) | 608 - 611 nm | In Water/PBS[3][4] |

| Molar Extinction Coefficient (ε) | ~86,000 M⁻¹cm⁻¹ | at ~606 nm in PBS |

| Excitation Maximum (λ_ex) | 470 nm and 540 nm | |

| Emission Maximum (λ_em) | ~680 nm | [5] |

| Fluorescence Quantum Yield (Φ_F) | Very low in water (exact value not commonly reported) | Aqueous solution |

| Significantly enhanced upon binding to albumin | Bound to serum albumin | |

| Fluorescence Lifetime (τ) | Data not readily available | - |

Note: The quantum yield of free Evans Blue in aqueous solution is generally considered to be very low, often precluding its use as a fluorescent probe without the presence of an enhancer like albumin. The exact quantum yield of the albumin-bound form can vary depending on the binding site and local environment.

Experimental Protocols

Accurate determination of the photophysical parameters of azo dyes requires careful experimental design and execution. The following sections provide detailed methodologies for the key experiments.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for measuring the absorption spectrum and determining the molar extinction coefficient of an this compound dye like Evans Blue.

Objective: To determine the wavelength of maximum absorbance (λ_abs) and the molar extinction coefficient (ε).

Materials:

-

Evans Blue powder

-

Spectroscopy-grade solvent (e.g., deionized water, phosphate-buffered saline (PBS))

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of Evans Blue powder and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations ranging from approximately 1 µM to 20 µM.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the wavelength range to scan from 300 nm to 800 nm.

-

Blank Measurement: Fill a quartz cuvette with the solvent and place it in both the reference and sample holders to record a baseline.

-

Sample Measurement: Starting with the lowest concentration, rinse the sample cuvette with the solution to be measured, then fill it and place it in the sample holder. Record the absorption spectrum.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_abs).

-

According to the Beer-Lambert law (A = εcl), plot the absorbance at λ_abs against the concentration of the dye.

-

The molar extinction coefficient (ε) is determined from the slope of the resulting linear plot (slope = ε × path length).

-

Fluorescence Spectroscopy

This protocol describes the measurement of the excitation and emission spectra of an this compound dye.

Objective: To determine the excitation and emission maxima (λ_ex and λ_em).

Materials:

-

Dilute solutions of Evans Blue (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects)

-

Fluorescence cuvettes (4-sided polished quartz)

-

Spectrofluorometer

Procedure:

-

Instrument Setup: Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to one of the known absorption peaks (e.g., 540 nm).

-

Set the emission scan range to be from the excitation wavelength + 20 nm to 800 nm.

-

Adjust the excitation and emission slit widths to obtain a good signal-to-noise ratio.

-

Record the emission spectrum of a solvent blank first, then the sample. Subtract the blank spectrum from the sample spectrum.

-

The wavelength with the highest intensity is the emission maximum (λ_em).

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the determined emission maximum (e.g., 680 nm).

-

Set the excitation scan range from 300 nm to the emission wavelength - 20 nm.

-

Record the excitation spectrum of the sample.

-

The wavelength with the highest intensity is the excitation maximum (λ_ex).

-

Relative Quantum Yield Determination

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The relative method, which compares the fluorescence of the sample to a well-characterized standard, is commonly used.

Objective: To determine the fluorescence quantum yield of the sample (Φ_s) relative to a standard (Φ_r).

Materials:

-

Solutions of the this compound sample and a suitable fluorescence standard (e.g., Rhodamine 101 in ethanol, Φ_F = 1.0) with known quantum yields.

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Procedure:

-

Standard Selection: Choose a standard with absorption and emission properties as close as possible to the sample.

-

Absorbance Measurements: Prepare a series of five dilutions for both the sample and the standard. The absorbance of these solutions at the chosen excitation wavelength should be in the range of 0.02 to 0.1. Record the absorbance of each solution at the excitation wavelength.

-

Fluorescence Measurements:

-

Using the same excitation wavelength for all measurements, record the fluorescence emission spectrum for each of the prepared solutions of the sample and the standard.

-

Ensure that the experimental settings (e.g., slit widths) are identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)

where:

-

Φ_r is the quantum yield of the standard.

-

m_s and m_r are the slopes of the linear fits for the sample and the standard, respectively.

-

n_s and n_r are the refractive indices of the solvents used for the sample and the standard, respectively.

-

-

Visualized Workflows and Relationships

Diagrams created using the DOT language to illustrate key processes.

Factors Influencing Fluorescence Properties

The fluorescence of this compound dyes like Evans Blue is highly sensitive to the local environment. Understanding these factors is crucial for the design of experiments and the interpretation of results.

-

Solvatochromism: The absorption and emission spectra of azo dyes can shift in response to the polarity of the solvent.[6] This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states of the dye molecule. Generally, an increase in solvent polarity can lead to a red-shift (bathochromic shift) in the emission spectrum.

-

Binding to Macromolecules: As demonstrated with Evans Blue, binding to macromolecules such as proteins can dramatically increase the fluorescence quantum yield.[7] This is often attributed to the rigidification of the dye structure upon binding, which restricts non-radiative decay pathways such as cis-trans isomerization. The hydrophobic nature of the binding pocket can also shield the dye from solvent-induced quenching.

-

pH: The ionization state of acidic or basic functional groups on the azo dye molecule can influence its electronic structure and, consequently, its absorption and fluorescence properties. Therefore, maintaining a constant pH with a suitable buffer is essential for reproducible measurements.

Conclusion

This technical guide has provided a detailed overview of the quantum yield and fluorescence properties of this compound, using Evans Blue as a representative example. While generally exhibiting weak fluorescence in aqueous media, the emission of these dyes can be significantly modulated by their environment, particularly through binding to macromolecules. The provided experimental protocols and workflows offer a robust framework for the characterization of this compound dyes, enabling researchers, scientists, and drug development professionals to harness their unique photophysical properties for a wide range of applications. Further research into the fluorescence lifetimes and the precise quantum yields of various this compound dyes under different conditions will continue to expand their utility in advanced scientific and biomedical research.

References

- 1. gspchem.com [gspchem.com]

- 2. Evans Blue Dye: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Absorption [Evans Blue] | AAT Bioquest [aatbio.com]

- 4. stainsfile.com [stainsfile.com]

- 5. Evans blue (dye) - Wikipedia [en.wikipedia.org]

- 6. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Azo Blue Staining of Paraffin-Embedded Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes are a class of synthetic organic compounds characterized by the presence of one or more azo groups (–N=N–). These dyes are widely used in various industrial applications, and several are employed as biological stains in histology and cytology. Azo Blue, also known as Direct Violet 39, is an azo dye that can be utilized in histological applications to provide blue to violet coloration of specific tissue components. While not as commonly used as other histological dyes like Hematoxylin and Eosin, this compound can serve as a valuable tool for researchers seeking alternative or specialized staining methods for paraffin-embedded tissues.

These application notes provide a detailed protocol for the use of this compound as a histological stain for formalin-fixed, paraffin-embedded (FFPE) tissue sections. The protocol is based on standard histological staining principles and may require optimization for specific tissue types and research applications.

Principle of Staining

The staining mechanism of this compound in tissue sections is based on electrostatic interactions between the anionic dye molecules and positively charged tissue components. The sulfonic acid groups in the this compound molecule are negatively charged at a neutral or slightly acidic pH, allowing the dye to bind to proteins and other macromolecules with available positive charges. The resulting color can highlight various cellular and extracellular structures, providing contrast for microscopic examination. The specificity of the staining can be influenced by factors such as pH, dye concentration, and differentiation steps.

Applications in Research and Drug Development

This compound staining can be employed in various research contexts, including:

-

General Histology: As a counterstain in combination with other dyes to provide a blue to violet background, enhancing the visualization of other stained elements.

-

Connective Tissue Staining: Potentially highlighting collagenous or other extracellular matrix components, depending on the specific protocol and differentiation.

-